molecular formula C26H26N2O6S B11662802 ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11662802
M. Wt: 494.6 g/mol
InChI Key: NIYVMROROSQKHJ-ZHZULCJRSA-N
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Description

ETHYL (2Z)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, thiazolopyrimidine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry

Industrially, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups, which may exhibit similar chemical properties.

Uniqueness

The uniqueness of ETHYL (2Z)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and the potential biological activities they confer.

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H26N2O6S/c1-6-34-25(30)21-15(2)27-26-28(22(21)17-11-7-8-12-18(17)31-3)24(29)20(35-26)14-16-10-9-13-19(32-4)23(16)33-5/h7-14,22H,6H2,1-5H3/b20-14-

InChI Key

NIYVMROROSQKHJ-ZHZULCJRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)S2)C

Origin of Product

United States

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